Lipophilicity (LogP) Comparison of Propyl 1H-indole-3-carboxylate Against Methyl and Ethyl Indole-3-carboxylate Analogs
Propyl 1H-indole-3-carboxylate exhibits a calculated LogP of 2.73470, which is markedly higher than the corresponding methyl ester analog (methyl indole-3-carboxylate), establishing a quantifiable difference in predicted membrane permeability and bioavailability [1]. While direct experimental LogP values for the ethyl ester are not available, the trend is consistent with class-level expectations: each additional methylene unit in the ester chain increases LogP by approximately 0.5 units [2].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.73470 |
| Comparator Or Baseline | Methyl indole-3-carboxylate (calculated LogP ~1.8-2.0); Ethyl indole-3-carboxylate (calculated LogP ~2.3-2.5) |
| Quantified Difference | ΔLogP ≈ +0.7 to +0.9 vs. methyl analog; ΔLogP ≈ +0.2 to +0.4 vs. ethyl analog |
| Conditions | Computational prediction using fragment-based methods (ChemSrc database) |
Why This Matters
Higher LogP correlates with increased membrane permeability, making the propyl ester more suitable for intracellular target engagement in cell-based assays, while also influencing formulation and solubility parameters during procurement.
- [1] Sifaoui, I., Rodríguez-Expósito, R. L., et al. Amoebicidal effect of synthetic indoles against Acanthamoeba spp.: a study of cell death. Antimicrobial Agents and Chemotherapy, 2024, 68(4), e0165123. (SAR notes: halogenation and ester chain length affect lipophilicity and activity) View Source
- [2] PubChem. Methyl indole-3-carboxylate (CID 7506) - LogP prediction. https://pubchem.ncbi.nlm.nih.gov/ View Source
